molecular formula C21H24N4O3 B5570691 N-[(5-环戊基-1,2,4-恶二唑-3-基)甲基]-N-甲基-2-(2-甲基-4-氧代喹啉-1(4H)-基)乙酰胺

N-[(5-环戊基-1,2,4-恶二唑-3-基)甲基]-N-甲基-2-(2-甲基-4-氧代喹啉-1(4H)-基)乙酰胺

货号 B5570691
分子量: 380.4 g/mol
InChI 键: LJWVQLYGPVKOSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds typically involves multiple steps, including the formation of oxadiazole and quinoline derivatives. For example, the electrophile 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide can be synthesized by reacting 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide. Subsequently, this electrophile can be coupled with 1,3,4-oxadiazoles to obtain targeted bi-heterocycles (Abbasi et al., 2018). This methodology may provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and quinoline units is characterized using various spectroscopic techniques such as IR, EI-MS, 1H NMR, and 13C NMR. These techniques allow for the detailed analysis of the compound's structure, including the identification of functional groups and the overall molecular framework (Abbasi et al., 2018).

科学研究应用

合成和生物活性

研究开发了喹唑啉酮-恶二唑衍生物的多步合成程序,突出了它们的抗癌活性。例如,具有恶二唑和喹唑啉酮部分的化合物对 HeLa 细胞系表现出显着的细胞毒性活性,表明它们作为抗癌剂的潜力 (Hassanzadeh 等,2019)。类似地,其他研究合成了新型的 3-乙酰基 N-甲基-2-喹啉酮衍生物,表现出有希望的抗菌活性 (Salman,2018)

抗肿瘤和抗菌评估

3-苄基取代的-4(3H)-喹唑啉酮的抗肿瘤活性得到证实,某些衍生物显示出显着的广谱抗肿瘤活性,这可能是由于抑制了特定的癌细胞系 (Ibrahim A. Al-Suwaidan 等,2016)。此外,恶二唑化合物的抗菌和溶血活性已得到探索,表明它们对各种微生物物种具有有效性,毒性最小,这可能有利于治疗应用 (Gul 等,2017)

分子对接和药理潜力

结合恶二唑结构的新型衍生物已被评估其药理潜力,包括毒性评估、肿瘤抑制和抗炎作用。这些研究表明此类化合物在各种疾病模型中具有有希望的治疗潜力,包括它们作为参与癌症和炎症的特定蛋白质的抑制剂的作用 (Faheem,2018)

作用机制

While the specific mechanism of action for your compound is not available, oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

未来方向

Oxadiazoles have established their potential for a wide range of applications and are being further explored for their medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

属性

IUPAC Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-14-11-18(26)16-9-5-6-10-17(16)25(14)13-20(27)24(2)12-19-22-21(28-23-19)15-7-3-4-8-15/h5-6,9-11,15H,3-4,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWVQLYGPVKOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N(C)CC3=NOC(=N3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。